molecular formula C20H20N2O5 B557855 Fmoc-Ala-Gly-OH CAS No. 116747-54-7

Fmoc-Ala-Gly-OH

Cat. No.: B557855
CAS No.: 116747-54-7
M. Wt: 368.4 g/mol
InChI Key: GOCNEQGFDAXBQE-LBPRGKRZSA-N
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Mechanism of Action

Target of Action

Fmoc-Ala-Gly-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids that are being linked together to form peptides .

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound acts as a protective group for the amino group during peptide synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed by a base . This allows for the sequential addition of amino acids in peptide synthesis .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It is used as a building block in the preparation of peptides . The Fmoc group protects the amino group during the coupling reaction, preventing it from reacting with other groups . After the coupling reaction, the Fmoc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the choice of solvent and the specific conditions of the reaction .

Result of Action

The result of the action of this compound is the formation of peptides with the desired sequence . The Fmoc group allows for the precise addition of amino acids in the correct order . After the peptide has been synthesized, the Fmoc group can be removed, leaving the final peptide product .

Action Environment

The action of this compound is influenced by the environment in which the peptide synthesis takes place. Factors such as the pH of the solution, the temperature, and the concentration of the reagents can all affect the efficiency of the reaction . The Fmoc group is stable under acidic conditions, but can be removed under basic conditions . This property allows for the selective protection and deprotection of the amino group, which is crucial for the success of peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-Ala-Gly-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during these processes . The nature of these interactions is largely determined by the Fmoc group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis . It can influence cell function by contributing to the formation of peptides that play roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with other biomolecules during peptide synthesis . The Fmoc group can be rapidly removed by base, allowing the peptide chain to continue to grow . This process can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during these processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in peptide synthesis

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are largely dependent on its role in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Comparison with Similar Compounds

Uniqueness:

  • This compound is unique due to its combination of alanine and glycine, providing specific properties and reactivity that are useful in peptide synthesis

Properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCNEQGFDAXBQE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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